molecular formula C19H16ClFN4O3 B11482844 3-(4-chlorophenyl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-(4-chlorophenyl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11482844
M. Wt: 402.8 g/mol
InChI Key: DZKWECLDVZSJBH-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The compound also features chlorophenyl and fluorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a chlorophenyl group.

    Attachment of the fluorophenylacetyl group: This step involves the acylation of the oxadiazole ring with a fluorophenylacetyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

3-(4-chlorophenyl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)-5-methoxybenzo[b]furan: This compound shares the chlorophenyl group and has similar biological activities.

    3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: This compound features a fluorophenyl group and is studied for its PPAR agonist activity.

Uniqueness

3-(4-chlorophenyl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the 1,2,4-oxadiazole ring

Properties

Molecular Formula

C19H16ClFN4O3

Molecular Weight

402.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[2-[[2-(4-fluorophenyl)acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H16ClFN4O3/c20-14-5-3-13(4-6-14)17-24-19(28-25-17)18(27)23-10-9-22-16(26)11-12-1-7-15(21)8-2-12/h1-8H,9-11H2,(H,22,26)(H,23,27)

InChI Key

DZKWECLDVZSJBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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